molecular formula C14H19F3N4O2 B8713922 Tert-butyl 4-[2-(trifluoromethyl)pyrimidin-5-yl]piperazine-1-carboxylate CAS No. 845618-09-9

Tert-butyl 4-[2-(trifluoromethyl)pyrimidin-5-yl]piperazine-1-carboxylate

Cat. No. B8713922
M. Wt: 332.32 g/mol
InChI Key: SPZVFBJYTQBPBW-UHFFFAOYSA-N
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Patent
US07427612B2

Procedure details

0.26 mmol 5-Chloro-2-trifluoromethyl-pyrimidine was added to 0.26 mmol piperazine-1-carboxylic acid tert-butyl ester in 1.5 ml dimethylacetamide and the reaction mixture was stirred at 150° C. for 10 min. in a microwave oven. After such time the reaction mixture was concentrated and the residue was then purified by column chromatography (SiO2, Heptane/EtOAc) to yield the title compound. MS (m/e): 333.2 (M+H+, 100%)
Quantity
0.26 mmol
Type
reactant
Reaction Step One
Quantity
0.26 mmol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[N:4][C:5]([C:8]([F:11])([F:10])[F:9])=[N:6][CH:7]=1.[C:12]([O:16][C:17]([N:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1)=[O:18])([CH3:15])([CH3:14])[CH3:13]>CC(N(C)C)=O>[C:12]([O:16][C:17]([N:19]1[CH2:24][CH2:23][N:22]([C:2]2[CH:3]=[N:4][C:5]([C:8]([F:11])([F:10])[F:9])=[N:6][CH:7]=2)[CH2:21][CH2:20]1)=[O:18])([CH3:15])([CH3:13])[CH3:14]

Inputs

Step One
Name
Quantity
0.26 mmol
Type
reactant
Smiles
ClC=1C=NC(=NC1)C(F)(F)F
Name
Quantity
0.26 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
1.5 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 150° C. for 10 min. in a microwave oven
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After such time the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was then purified by column chromatography (SiO2, Heptane/EtOAc)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C=1C=NC(=NC1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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